((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid
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Overview
Description
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bromovinyl group, a pyrimidine ring, and a furan ring, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves multiple steps, starting with the preparation of the pyrimidine and furan rings. The bromovinyl group is introduced through a bromination reaction, typically using N-bromosuccinimide (NBS) as the brominating agent . The final step involves the phosphorylation of the hydroxyl group to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromovinyl group can be reduced to form a vinyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted vinyl compounds.
Scientific Research Applications
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves its interaction with viral enzymes. The compound is phosphorylated by viral thymidine kinase, leading to the formation of a triphosphate derivative that inhibits viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-Bromovinyl)-2′-deoxyuridine: A potent inhibitor of HSV and VZV replication.
5-Iodo-2′-deoxyuridine: Another antiviral compound with similar mechanisms of action.
Uniqueness
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable compound in antiviral research.
Properties
CAS No. |
117707-12-7 |
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Molecular Formula |
C13H16BrN2O9P |
Molecular Weight |
455.15 g/mol |
IUPAC Name |
2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H16BrN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h1-2,4,8-10,17H,3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
JDJMOQLTVZVNPL-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(CC(=O)O)O)O |
Origin of Product |
United States |
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